molecular formula C6H10O2S B2433548 (Z)-3-propylsulfanylprop-2-enoic acid CAS No. 120808-78-8

(Z)-3-propylsulfanylprop-2-enoic acid

Cat. No. B2433548
CAS RN: 120808-78-8
M. Wt: 146.2
InChI Key: AAIZDZYMJILNEC-HYXAFXHYSA-N
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Description

The description of a compound usually includes its molecular formula, structure, and the functional groups present. In this case, from the name, we can infer that this compound likely contains a propyl (3-carbon) group, a sulfanyl (sulfur) group, and a prop-2-enoic acid (an unsaturated carboxylic acid) group .


Synthesis Analysis

This involves outlining the steps, reagents, and conditions needed to synthesize the compound. Retrosynthetic analysis is a common technique used to plan the synthesis of a compound .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography or NMR spectroscopy . The structure can provide insights into the compound’s properties and reactivity .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. The functional groups present in the molecule can give clues about its reactivity .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, and stability. These properties can be influenced by the compound’s molecular structure .

Scientific Research Applications

Synthesis of Enamides

(Z)-3-Arylprop-2-enoic acids, similar in structure to (Z)-3-propylsulfanylprop-2-enoic acid, can be converted into (Z)-enamides through the Curtius procedure. This route involves multiple steps including conversion into acyl azides, formation of isocyanates, and acylation of enecarbamates. The process demonstrates a stereospecific route for producing enamides, which are valuable in various chemical syntheses (Brettle & Mosedale, 1988).

Antiviral and Immunomodulating Activity

Derivatives of (Z)-3-(3,4-diaryl-1,2,4-triazole-5-yl)prop-2-enoic acid, structurally related to this compound, have shown potential in antiviral and immunomodulating activities. Their synthesis involves reactions of N3-substituted amidrazones with maleic anhydride. The molecular structures of these compounds were confirmed using IR, 1H NMR spectroscopy, and X-ray crystallography (Modzelewska-Banachiewicz et al., 2009).

Antibacterial Properties

Fatty acid hydrazides derived from acids like this compound have been used to synthesize biologically active oxadiazoles. These compounds, including 5-(alkenyl)-2-amino-1,3,4-oxadiazole and 2-(alkenyl)-5-phenyl-1,3,4-oxadiazole, demonstrated good antimicrobial activity against bacteria like E. coli (Banday, Mattoo, & Rauf, 2010).

Inhibitors of Mycolic Acid Biosynthesis

(Z)-Tetracos-5-enoic acid, a compound structurally related to this compound, plays a role in the biosynthesis of myocobacterial mycolic acids. Cyclopropene and cyclopropane derivatives of these acids have been synthesized and shown to act as inhibitors of mycolic acid biosynthesis, which is important for developing treatments against mycobacterial infections (Hartmann et al., 1994).

Photoisomerizable Peptide Foldamers

A study introduced (Z)-3-aminoprop-2-enoic acid, a simple, unsaturated, E-Z photoisomerizable β-amino acid, into peptide foldamers. This work demonstrates how the photochemical conversion between Z and E configurations of such compounds can be used to control supramolecular self-association in peptides, with applications in the development of advanced materials and molecular devices (Marafon, Crisma, & Moretto, 2018).

Mechanism of Action

If the compound is biologically active, studies would be conducted to determine its mechanism of action. This could involve studying its interactions with biological molecules, its effects on cells, tissues, or whole organisms .

Safety and Hazards

Safety data sheets provide information on the potential hazards of a compound, including physical, health, and environmental hazards. They also provide recommendations for handling, storage, and disposal .

properties

IUPAC Name

(Z)-3-propylsulfanylprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2S/c1-2-4-9-5-3-6(7)8/h3,5H,2,4H2,1H3,(H,7,8)/b5-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIZDZYMJILNEC-HYXAFXHYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCS/C=C\C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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